2-(4-Chloro-2-methylphenoxy)butanoic acid

描述

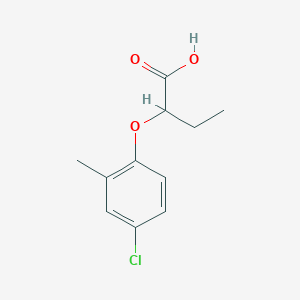

2-(4-Chloro-2-methylphenoxy)butanoic acid is a monocarboxylic acid that is butyric acid substituted by a 2-methyl-4-chlorophenoxy group at position 4 . It is an aromatic ether, a member of monochlorobenzenes, and a phenoxy herbicide . This compound is known for its role as a xenobiotic and an environmental contaminant .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)butanoic acid involves the reaction of 4-chloro-2-methylphenol with butyric acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may include steps such as distillation, crystallization, and purification to obtain the final product .

化学反应分析

Types of Reactions

2-(4-Chloro-2-methylphenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Herbicidal Properties

MCPB acts by mimicking auxin, a natural plant growth hormone. This mimicry disrupts normal growth processes in susceptible broadleaf weeds, leading to abnormal cell division and uncontrolled growth, ultimately resulting in plant death. It is particularly effective against weeds such as Canadian thistle, buttercup, and ragweed . The compound's chemical structure contributes to its efficacy; it consists of a butanoic acid moiety linked to a chlorinated phenoxy group, enhancing its selective action against specific weed species while minimizing harm to crops.

Research Applications

MCPB has been utilized in various research contexts beyond its primary role as a herbicide:

- Plant Physiology Studies : Researchers have employed MCPB to investigate the effects of auxin-like substances on plant growth and development. This includes studies on hormone regulation and the physiological responses of plants to herbicides.

- Environmental Impact Assessments : Studies have assessed the environmental fate of MCPB, including its degradation pathways and potential effects on non-target organisms. Research indicates that MCPB has low to moderate toxicity levels in mammals and does not bioaccumulate significantly in the environment .

Toxicological Findings

- Acute Toxicity : Low to moderate toxicity in mammals.

- Developmental Effects : Observed cranio-facial malformations in animal studies at elevated doses.

- Environmental Concerns : Toxic to aquatic life; requires careful management to prevent contamination .

作用机制

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, affecting their activity and leading to various biological effects . The compound may also produce reactive intermediates during detoxification, which can cause cellular damage .

相似化合物的比较

Similar Compounds

2-Methyl-4-chlorophenoxyacetic acid: Another phenoxy herbicide with similar properties.

4-Chloro-2-methylphenoxyacetic acid: A related compound with similar chemical structure and applications.

Uniqueness

2-(4-Chloro-2-methylphenoxy)butanoic acid is unique due to its specific substitution pattern and its role as a butyric acid derivative . This gives it distinct chemical and biological properties compared to other similar compounds .

生物活性

2-(4-Chloro-2-methylphenoxy)butanoic acid, commonly referred to as MCPB (Methyl Chlorophenoxy Butanoic Acid), is a selective herbicide belonging to the phenoxycarboxylic acid class. Its primary biological activity is associated with its herbicidal properties, particularly its ability to mimic the plant hormone auxin. This article examines the compound's biological activity, including its mechanism of action, effectiveness against various weeds, toxicity studies, and environmental impact.

MCPB functions by mimicking auxin, which is crucial for regulating plant growth and development. By disrupting auxin-regulated processes, MCPB induces uncontrolled growth in susceptible broadleaf weeds, leading to their eventual death. This herbicidal action is characterized by abnormal cell division and elongation in target plants, which can be summarized as follows:

- Mimics Auxin: Acts as a growth regulator.

- Disrupts Growth Processes: Causes abnormal cell division and uncontrolled growth.

- Target Weeds: Effective against species such as Canadian thistle, buttercup, and ragweed.

Efficacy Against Weeds

MCPB has been extensively studied for its effectiveness in controlling a variety of broadleaf weeds across different agricultural settings. The table below summarizes some key findings from various studies on its efficacy:

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) | Study Reference |

|---|---|---|---|

| Canadian Thistle | 85 | 100 | |

| Buttercup | 90 | 120 | |

| Ragweed | 80 | 150 |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of MCPB. Key findings include:

- Acute Toxicity: MCPB exhibits low to moderate acute toxicity in mammals. Studies indicate potential effects on kidney and liver functions .

- Developmental Toxicity: Research involving pregnant rats and rabbits revealed that MCPB can cause reduced skeletal ossification and craniofacial malformations in offspring .

- Carcinogenicity: Current data suggests that MCPB is not likely to be carcinogenic or mutagenic in humans .

Environmental Impact

The environmental behavior of MCPB has been a subject of investigation due to its widespread use in agriculture. Studies indicate that:

- Persistence and Bioaccumulation: MCPB is not classified as volatile or persistent, suggesting a lower risk of bioaccumulation in non-target organisms.

- Metabolism in Organisms: Research on animal metabolism shows that MCPB is predominantly excreted unchanged in urine, with minimal residues found in food products .

Case Studies

Several case studies have documented the practical applications of MCPB in agricultural settings:

-

Field Trials on Cereals:

- Conducted in various regions, these trials demonstrated effective control of broadleaf weeds with minimal impact on cereal crops.

- Results indicated that application rates of 100-150 g/ha were optimal for achieving effective weed control without harming crop yield.

-

Long-term Ecological Studies:

- Investigations into the long-term effects of MCPB usage on soil health and non-target plant species have shown no significant adverse effects when used according to recommended guidelines.

属性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMOTDXEGIBMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874195 | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25204-89-1 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025204891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。